3-(Iodomethyl)pyrrolidine

Synthetic Chemistry Reaction Kinetics Medicinal Chemistry

3-(Iodomethyl)pyrrolidine (CAS 1289386-74-8) is a pyrrolidine derivative characterized by an iodomethyl group at the 3-position, conferring a molecular weight of 211.04 g/mol, a density of 1.693, and a boiling point of 212 °C. As a heterocyclic building block, its reactive iodomethyl handle enables diverse functionalization, positioning it as a versatile intermediate in the synthesis of complex bioactive molecules.

Molecular Formula C5H10IN
Molecular Weight 211.046
CAS No. 1289386-74-8
Cat. No. B596565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Iodomethyl)pyrrolidine
CAS1289386-74-8
Molecular FormulaC5H10IN
Molecular Weight211.046
Structural Identifiers
SMILESC1CNCC1CI
InChIInChI=1S/C5H10IN/c6-3-5-1-2-7-4-5/h5,7H,1-4H2
InChIKeyBPDMVPHOJCZZRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Iodomethyl)pyrrolidine CAS 1289386-74-8: Core Properties and Procurement Rationale for Pharmaceutical and Agrochemical Synthesis


3-(Iodomethyl)pyrrolidine (CAS 1289386-74-8) is a pyrrolidine derivative characterized by an iodomethyl group at the 3-position, conferring a molecular weight of 211.04 g/mol, a density of 1.693, and a boiling point of 212 °C . As a heterocyclic building block, its reactive iodomethyl handle enables diverse functionalization, positioning it as a versatile intermediate in the synthesis of complex bioactive molecules. Its documented use in constructing a non-peptidic αvβ6 integrin antagonist, a clinical candidate for idiopathic pulmonary fibrosis, highlights its high-value application in advanced medicinal chemistry [1].

3-(Iodomethyl)pyrrolidine: Why Halogen Substitution Dramatically Alters Reactivity and Selectivity


In-class halogenated pyrrolidine derivatives, such as the 3-(chloromethyl), 3-(bromomethyl), and 3-(fluoromethyl) analogs, are not direct substitutes for 3-(iodomethyl)pyrrolidine. The carbon-halogen bond strength and leaving group ability vary significantly across the halogen series (I > Br > Cl >> F), profoundly impacting the kinetics and selectivity of key reactions like nucleophilic substitutions and transition metal-catalyzed cross-couplings [1]. While the bromo and chloro analogs may appear functionally similar, the superior leaving group ability and increased atomic radius of iodine can enable reaction pathways and stereochemical outcomes that are otherwise inaccessible or proceed with significantly lower efficiency [2]. Consequently, substituting a cheaper or more readily available halogen analog without rigorous re-optimization can lead to reaction failure, drastically reduced yields, or undesirable side products, compromising the integrity of a multi-step synthetic route.

Quantitative Evidence for 3-(Iodomethyl)pyrrolidine: Differential Reactivity and Synthetic Utility


Leaving Group Ability: Iodide vs. Bromide and Chloride in Nucleophilic Displacement

3-(Iodomethyl)pyrrolidine's iodide is a superior leaving group compared to the bromide in 3-(bromomethyl)pyrrolidine or the chloride in 3-(chloromethyl)pyrrolidine. This is a fundamental principle in organic chemistry, where the relative leaving group ability follows the order: I⁻ > Br⁻ > Cl⁻ >> F⁻. The significantly lower bond dissociation energy of the C-I bond (approx. 57 kcal/mol) versus C-Br (approx. 68 kcal/mol) and C-Cl (approx. 81 kcal/mol) directly translates to a lower activation barrier for nucleophilic substitution reactions [1]. This kinetic advantage is critical for achieving higher yields and faster reaction rates in complex molecule synthesis where sensitive functional groups are present [2].

Synthetic Chemistry Reaction Kinetics Medicinal Chemistry

Proven Synthetic Utility: Critical Alkylation Step in a Clinical Candidate

The N-Boc protected derivative of 3-(iodomethyl)pyrrolidine, specifically (R)-N-Boc-3-(iodomethyl)pyrrolidine, served as a critical alkylating agent in the multi-step synthesis of (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid (1), a non-peptidic αvβ6 integrin antagonist which progressed to Phase I clinical trials for idiopathic pulmonary fibrosis [1]. The alkylation of 2-methylnaphthyridine with this specific iodo-pyrrolidine building block was a key step, proceeding with an overall yield of 8% over seven linear steps to afford the final product in >99.5% enantiomeric excess [1]. This demonstrates the compound's ability to perform a demanding alkylation under conditions that yield high stereochemical purity.

Medicinal Chemistry Process Chemistry Drug Development

Molecular Weight and Density: Impact on Reaction Scale-Up and Purification

The physical properties of 3-(iodomethyl)pyrrolidine, notably its molecular weight (211.04 g/mol) and density (1.693 g/cm³), differ substantially from its halogenated analogs: 3-(bromomethyl)pyrrolidine (MW: 164.04 g/mol; density: 1.378 g/cm³) and 3-(chloromethyl)pyrrolidine (MW: 119.59 g/mol) . These differences are not trivial for process chemistry. The higher molecular weight and density of the iodo compound can affect solvent selection, phase separation behavior, and the mass of material required for reactions, influencing cost calculations and logistics for larger-scale synthesis. For example, on a molar basis, 1 mol of the iodo analog is 28% heavier than the bromo analog, impacting shipping and storage considerations.

Process Chemistry Scale-up Purification

Boiling Point: Implication for Purification and Thermal Stability

3-(Iodomethyl)pyrrolidine exhibits a boiling point of 212 °C . In contrast, its bromo analog, 3-(bromomethyl)pyrrolidine, has a reported boiling point of 187.3±13.0 °C at 760 mmHg . While both are liquids or low-melting solids with moderate boiling points, the ~25 °C higher boiling point of the iodo derivative suggests a slightly lower vapor pressure at a given temperature, which could influence the choice of purification technique (e.g., distillation vs. chromatography) and handling considerations for volatile organic compounds (VOCs) in an industrial setting. Furthermore, the thermal stability of vicinal iodoamines is a known concern; they are prone to decomposition at room temperature , and this thermal lability is an important handling and storage parameter that distinguishes it from the generally more stable chloro and bromo analogs.

Purification Thermal Stability Process Safety

Best Application Scenarios for 3-(Iodomethyl)pyrrolidine Based on Demonstrated Performance


Advanced Medicinal Chemistry: Stereospecific Alkylations in Drug Candidate Synthesis

This compound is ideal for medicinal chemistry programs requiring a highly reactive and stereochemically defined pyrrolidine electrophile. Its proven utility in the synthesis of an αvβ6 integrin antagonist [1] underscores its value in constructing complex drug scaffolds where precise stereochemical control is paramount. The iodo group's superior leaving group ability enables efficient alkylation of challenging nucleophiles under mild conditions, minimizing epimerization and maximizing yield.

Process Development and Scale-Up: Leveraging Physical Properties for Efficient Manufacturing

Process chemists should consider this compound when a reactive handle is needed, but the specific physical properties (higher density and boiling point vs. bromo analog) are advantageous for a given manufacturing process. The quantifiable differences in molecular weight and density can inform decisions on reactor loading, solvent compatibility, and work-up procedures, ultimately contributing to a more robust and cost-effective large-scale synthesis.

Building Block for Cross-Coupling and Diversity-Oriented Synthesis

The iodomethyl group on the pyrrolidine ring is a versatile handle for a wide array of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, Sonogashira). While not directly demonstrated in the provided evidence for this specific compound, the established reactivity of primary alkyl iodides makes it a prime candidate for generating diverse pyrrolidine-containing compound libraries. This is a standard application for such building blocks in both academic and industrial research settings focused on exploring chemical space for biological targets.

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